Tiagabine - 115103-54-3

Tiagabine

Catalog Number: EVT-253173
CAS Number: 115103-54-3
Molecular Formula: C20H25NO2S2
Molecular Weight: 375.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tiagabine is a synthetic derivative of nipecotic acid, classified as a selective gamma-aminobutyric acid (GABA) reuptake inhibitor [, ]. In scientific research, it serves as a valuable tool to investigate GABAergic neurotransmission and its role in various physiological and pathological processes [].

γ-Aminobutyric acid (GABA)

Relevance: Tiagabine exerts its therapeutic effects by enhancing the inhibitory actions of GABA. [, , , , , , , , , , , , ] Tiagabine selectively blocks the GABA transporter 1 (GAT-1), preventing the reuptake of GABA from the synaptic cleft and thereby increasing its concentration and prolonging its inhibitory effects. [, , , , , , , , , , , , ]

Vigabatrin

Relevance: Both Vigabatrin and Tiagabine are antiepileptic drugs that modulate GABAergic neurotransmission, although their mechanisms of action differ. Unlike Tiagabine, Vigabatrin is associated with visual field constrictions and retinal abnormalities. The differing safety profiles highlight the importance of understanding the specific mechanisms of action of GABAergic drugs.

Gabapentin

Relevance: Both Gabapentin and Tiagabine have shown efficacy in treating epilepsy and certain types of chronic pain. [, , ] While Tiagabine acts by inhibiting GABA reuptake, Gabapentin's mechanism of action is less clear, potentially involving modulation of GABA release and calcium channel activity. [, , ] This difference highlights the diversity of approaches for targeting the GABAergic system for therapeutic benefit.

Benzodiazepines

Relevance: Both benzodiazepines and Tiagabine enhance GABAergic neurotransmission but through different mechanisms. [, ] Benzodiazepines act as allosteric modulators of GABAA receptors, while Tiagabine inhibits GABA reuptake. [, ] Benzodiazepines are often used in the treatment of anxiety disorders, whereas Tiagabine is primarily used for epilepsy, but has shown potential as an adjunctive treatment for anxiety in some studies. [, , , ]

Synthesis Analysis

Synthetic Methods

Tiagabine can be synthesized through various methods, with notable approaches including:

  1. Traditional Synthesis: This method involves the use of an N-alkylating agent and several intermediates. A common route includes the synthesis of a dithiophene N-alkylated intermediate, followed by subsequent reactions to form tiagabine hydrochloride. This approach typically requires careful control of reaction conditions such as temperature and solvent choice to achieve high yields and purity .
  2. Asymmetric Hydrogen Atom Transfer Protocol: A novel enantioselective synthesis has been developed that utilizes titanium-catalyzed asymmetric hydrogen atom transfer. This method constructs the essential chiral tertiary carbon center in tiagabine, providing a more efficient pathway with higher selectivity for the desired enantiomer . The synthesis involves:
    • Using a readily modifiable alkyl-substituted acrylate as a starting material.
    • Conducting a cascade reaction that includes regioselective epoxide opening followed by enantioselective hydrogen atom transfer.
    • Completing the synthesis through subsequent oxidation and acidification steps to yield (R)-tiagabine.

Key Parameters

  • Temperature Control: Reactions are often conducted under controlled temperatures (e.g., below 10 °C) to prevent side reactions.
  • Solvent Selection: Organic solvents such as tetrahydrofuran are commonly used to facilitate reactions and purifications.
Molecular Structure Analysis

Tiagabine is characterized by its complex molecular structure, which can be summarized as follows:

  • Chemical Formula: C20_{20}H25_{25}NO2_{O_2}S2_{2}·HCl
  • Molecular Weight: 412.0 g/mol
  • Structural Features:
    • Contains a bis-thiophenyl linker that enhances lipophilicity.
    • Features a nipecotic acid moiety that contributes to its mechanism of action.

The three-dimensional structure of tiagabine allows it to interact effectively with GABA transporters, facilitating its role in modulating GABA levels in the central nervous system .

Chemical Reactions Analysis

Tiagabine participates in various chemical reactions primarily related to its synthesis and metabolism:

  1. Alkylation Reactions: These are crucial in forming the N-alkylated intermediates necessary for tiagabine synthesis.
  2. Oxidation Reactions: During synthesis, intermediate compounds undergo oxidation to form functional groups essential for the final structure.
  3. Metabolic Reactions: In vivo, tiagabine is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that are excreted via urine and feces .
Mechanism of Action

Tiagabine acts primarily as a selective inhibitor of GABA reuptake through GAT-1 transporters. The mechanism can be described as follows:

  • Inhibition of GABA Uptake: By binding to GAT-1, tiagabine prevents the reuptake of GABA from the synaptic cleft into presynaptic neurons. This action increases the availability of GABA at postsynaptic receptors, enhancing inhibitory neurotransmission.
  • Binding Affinity: Studies indicate that tiagabine exhibits high binding affinity for GAT-1, with IC50_{50} values indicating effective inhibition at low concentrations .
Physical and Chemical Properties Analysis

Tiagabine possesses several notable physical and chemical properties:

  • Appearance: Whitish, odorless crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Sensitive to moisture; anhydrous forms are preferred for stability during storage .
  • Melting Point: Specific melting point data may vary but is generally within pharmaceutical standards.

These properties are critical for formulation development and ensuring effective delivery in clinical settings.

Applications

Tiagabine's primary application is in the treatment of epilepsy, particularly for patients who do not respond adequately to other antiepileptic medications. Its specific applications include:

  • Adjunctive Therapy: Used alongside other antiepileptic drugs to enhance seizure control in patients with partial seizures.
  • Research Applications: Tiagabine is also utilized in scientific studies exploring GABAergic mechanisms and transporter dynamics, aiding in the understanding of epilepsy and potential new therapeutic targets .
Neurochemical Mechanisms of Action

GABAergic Modulation Pathways in Synaptic Transmission

Tiagabine hydrochloride (R-N-(4,4-di-(3-methylthien-2-yl)but-3-enyl) nipecotic acid hydrochloride) exerts its primary therapeutic effects through precise modulation of gamma-aminobutyric acid (GABA) neurotransmission, the central inhibitory signaling system in the mammalian brain. The molecular architecture of tiagabine features nipecotic acid—a known GABA uptake inhibitor—linked via an aliphatic chain to a lipophilic dimethylthienyl group. This strategic chemical design enables efficient blood-brain barrier penetration, overcoming a critical limitation of earlier GABA modulators like nipecotic acid itself, which cannot cross into the central nervous system after systemic administration [8] [3].

Within GABAergic synapses, tiagabine targets the synaptic machinery responsible for regulating GABA availability. GABA is synthesized from glutamate via glutamic acid decarboxylase (GAD) and packaged into synaptic vesicles. Upon neuronal depolarization, vesicular GABA release floods the synaptic cleft, activating both ionotropic GABAA receptors (mediating fast phasic inhibition) and metabotropic GABAB receptors (mediating slower modulatory effects). Under normal conditions, synaptic GABA is rapidly cleared via sodium-dependent transporters, primarily GAT-1, located on presynaptic neurons and surrounding astrocytes. This reuptake mechanism tightly constrains GABA's spatial and temporal actions [7] [8].

Tiagabine disrupts this clearance process through selective blockade of GABA transporters. Unlike false neurotransmitters or GABA-releasing agents, tiagabine functions as a pure reuptake inhibitor, binding to GAT-1 without being transported intracellularly. By occupying GAT-1 transporters, tiagabine effectively traps GABA within the synaptic cleft, prolonging its residence time and enhancing its interaction with post-synaptic receptors. This results in amplified GABAergic signaling, increased chloride ion influx through GABAA receptors, neuronal hyperpolarization, and ultimately, suppression of pathological neuronal hyperexcitability characteristic of seizure disorders [2] [7] [8].

Table 1: Major GABA Transporter Subtypes in the Mammalian CNS

TransporterPrimary LocalizationRelative Abundance in ForebrainTiagabine Sensitivity
GAT-1Neurons, AstrocytesHigh (Cortex, Hippocampus, Striatum)High (IC₅₀ = 67 nM)
GAT-2Meninges, Choroid PlexusLowNegligible
GAT-3Astrocytes, MidbrainModerateLow
BGT-1Glia, Peripheral TissuesVery LowNegligible

Source: [8] [4]

Selective Inhibition of GAT-1 Transporter Dynamics

Tiagabine exhibits remarkable selectivity for the GABA transporter subtype 1 (GAT-1), distinguishing it pharmacologically from other GABA-modulating drugs. GAT-1 is the predominant GABA transporter in key epileptogenic regions, including the neocortex, hippocampus, and striatum, accounting for approximately 80% of forebrain GABA uptake capacity. Molecular studies confirm tiagabine binds GAT-1 with high affinity (IC₅₀ = 67 nM in rat forebrain synaptosomes), acting via a mixed competitive-noncompetitive inhibition mechanism [8] [4].

Tiagabine's stereospecificity is crucial to its function. The active (R)-(-)-enantiomer demonstrates significantly greater potency at GAT-1 compared to its (S)-(+)-counterpart. Tiagabine's affinity for GAT-1 far exceeds that of earlier experimental compounds like SKF-100330A (IC₅₀ = 331 nM) or the parent compound nipecotic acid (IC₅₀ = 3,790 nM). Furthermore, tiagabine demonstrates exceptional specificity—it exhibits negligible binding affinity (<10% inhibition at 1 μM) for catecholamine transporters (norepinephrine, dopamine), serotonin transporters (SERT), glutamate transporters, or receptors for major neurotransmitters (glutamate, acetylcholine, glycine, opioids) [8] [2]. It also lacks significant interaction with voltage-gated sodium or calcium channels, contrasting with mechanisms of other antiepileptic drugs like topiramate or lamotrigine [1] [5].

The functional consequence of GAT-1 blockade is regionally dependent. In vitro studies using primary rat neuronal and astrocyte cultures reveal tiagabine inhibits neuronal GABA uptake (IC₅₀ = 466 nM) and astrocytic uptake (IC₅₀ = 182 nM). Critically, GAT-1 knockout mice exhibit complete loss of tiagabine's neuroprotective effects against neurotoxins, unequivocally confirming GAT-1 as its indispensable molecular target [6] [8].

Table 2: Tiagabine Selectivity Profile in Experimental Systems

Experimental SystemKey FindingReference
Rat Forebrain SynaptosomesIC₅₀ for [³H]GABA Uptake Inhibition = 67 nM [8]
Primary Rat Neuronal CulturesIC₅₀ for [³H]GABA Uptake Inhibition = 466 nM [8]
Primary Rat Astrocyte CulturesIC₅₀ for [³H]GABA Uptake Inhibition = 182 nM [8]
Human Astrocyte Cultures (Adult Brain)Significant Uptake Inhibition at 200 nM [8]
Binding Assays (Receptors/Transporters)>1000x Selectivity for GAT-1 over other transporters/receptors/channels [8] [2]
GAT-1 Knockout Mouse ModelsComplete Abolition of Neuroprotective Effects [6]

Effects on Extracellular GABA Concentration and Tonic Inhibition

The fundamental neurochemical outcome of GAT-1 inhibition by tiagabine is a sustained elevation in extracellular GABA concentrations. This effect extends beyond transient synaptic ("phasic") inhibition to enhance persistent "tonic" inhibition mediated by extrasynaptic GABAA receptors. Microdialysis studies in live rodents provide direct evidence: systemic tiagabine administration (5-10 mg/kg) significantly increases extracellular GABA levels in critical brain regions. Hippocampal GABA concentrations rise by 60-150%, while striatal GABA increases by 40-80%, depending on dose and experimental conditions [8] [6].

This elevation exhibits distinct spatiotemporal dynamics. GABA increases are more pronounced and sustained in the synaptic cleft compared to extrasynaptic compartments, reflecting GAT-1's strategic synaptic localization. Furthermore, tiagabine's effect on extracellular GABA is activity-dependent; GABA elevations are significantly greater during periods of high neuronal firing and GABA release, such as during seizures, compared to basal conditions. This activity-dependence may contribute to tiagabine's favorable therapeutic index—enhancing inhibition predominantly when and where neuronal hyperactivity occurs [8] [6].

Enhanced tonic inhibition represents a key mechanism through which elevated extracellular GABA exerts broad neuromodulatory effects. Extrasynaptic GABAA receptors, often containing δ-subunits, exhibit high GABA affinity and mediate a persistent inhibitory conductance that dampens overall neuronal excitability. Tiagabine-induced increases in ambient GABA powerfully activate these receptors. This is particularly significant in the hippocampus and thalamus, where tonic GABAergic inhibition critically regulates network synchrony and seizure threshold. Electrophysiological recordings confirm tiagabine enhances tonic currents in hippocampal neurons independently of synaptic vesicle release [6] [8].

The functional consequences extend beyond seizure control. Elevated extracellular GABA via GAT-1 inhibition significantly modulates microglial activation states. In models of Parkinson's disease (PD), tiagabine pretreatment (5 mg/kg) attenuates microglial activation in the substantia nigra pars compacta and striatum induced by the neurotoxin MPTP. This suppression correlates with reduced nuclear translocation of NF-κB in microglia and decreased production of pro-inflammatory mediators (TNF-α, IL-1β, NO). Critically, this anti-inflammatory effect and the associated neuroprotection of dopaminergic neurons are abolished in GAT-1 knockout mice, confirming the mechanism relies on transporter blockade rather than off-target actions [6].

Table 3: Functional Consequences of Elevated Extracellular GABA via Tiagabine

Biological EffectExperimental EvidenceFunctional Outcome
Enhanced Synaptic GABA TransmissionProlonged GABAergic IPSCs in cortical/hippocampal slices; Increased GABA in microdialysates (Hippocampus +150%)Suppressed epileptiform activity; Reduced seizure spread
Increased Tonic InhibitionEnhanced extrasynaptic GABAₐ receptor currents in dentate gyrus granule cellsReduced neuronal excitability; Stabilized network oscillations
Modulation of Microglial ActivationReduced Iba-1 immunoreactivity & NF-κB translocation in SNpc after MPTP; Decreased TNF-α/IL-1β in striatumNeuroprotection in PD models (50-70% neuron rescue); Improved motor function
Activity-Dependent InhibitionGreater GABA elevation during high-frequency stimulation vs. baselineTargeted suppression of pathological hyperactivity; Potential for reduced side effects

Source: [6] [8] [4]

Properties

CAS Number

115103-54-3

Product Name

Tiagabine

IUPAC Name

(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid

Molecular Formula

C20H25NO2S2

Molecular Weight

375.6 g/mol

InChI

InChI=1S/C20H25NO2S2/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23)/t16-/m1/s1

InChI Key

PBJUNZJWGZTSKL-MRXNPFEDSA-N

SMILES

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C

Solubility

2.11e-02 g/L

Synonyms

(R)-(4,4-bis(3-methyl-2-thienyl)-3-butenyl)-3-piperidinecarboxylic acid, hydrochloride
Gabitril
N-(4,4-di(3-methylthien-2-yl)but-3-enyl)nipecotic acid
NO 328
NO 329
NO-328
NO-329
tiagabine
Tiagabine Hydrochloride
tiagabine, (S)-isome

Canonical SMILES

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C

Isomeric SMILES

CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.